molecular formula C10H10N2O4 B1606710 n-(4-Acetyl-2-nitrophenyl)acetamide CAS No. 7418-44-2

n-(4-Acetyl-2-nitrophenyl)acetamide

Cat. No.: B1606710
CAS No.: 7418-44-2
M. Wt: 222.2 g/mol
InChI Key: AQEFIRMOFYNFKT-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2-nitrophenyl)acetamide (CAS 7418-44-2) is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol . This reagent is characterized by the presence of both acetamide and acetyl functional groups on a nitro-substituted phenyl ring, a structure that is of significant interest in organic and medicinal chemistry research. The compound requires specific handling and should be stored at 2-8°C to maintain stability . Researchers utilize this and structurally related nitroaromatic acetamide compounds as versatile intermediates or building blocks in synthetic organic chemistry . For instance, close analogues like N-(4-hydroxy-2-nitrophenyl)acetamide are synthesized and studied to understand reaction mechanisms, oxidative biotransformation pathways, and hydrogen-bonding patterns in solid-state crystal structures . Other derivatives, such as N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide, are documented as key intermediates in the synthesis of specialized chemicals like herbicides . This highlights the potential of this chemical class in developing agrochemicals and other functional materials. The compound is provided strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-6(13)8-3-4-9(11-7(2)14)10(5-8)12(15)16/h3-5H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEFIRMOFYNFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995652
Record name N-(4-Acetyl-2-nitrophenyl)ethanimidic acid
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Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-44-2
Record name NSC145005
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Acetyl-2-nitrophenyl)ethanimidic acid
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Advanced Structural Characterization and Spectroscopic Investigations of N 4 Acetyl 2 Nitrophenyl Acetamide

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, offering insights into molecular geometry, intermolecular interactions, and crystal packing.

The molecule of N-(4-Acetyl-2-nitrophenyl)acetamide is composed of a central benzene (B151609) ring substituted with an acetyl group, a nitro group, and an acetamido group. The acetamido group is nearly planar with the benzene ring to which it is attached. The nitro group is twisted with respect to the benzene ring, with a dihedral angle of 48.0 (3)°. This significant twist is attributed to steric hindrance between the nitro group and the adjacent acetamido group.

The conformation of the molecule is further defined by several key torsion angles. The C8—C7—N1—C1 torsion angle of 4.2 (3)° indicates the near planarity of the acetamido group with the phenyl ring. The C2—C1—N1—C7 torsion angle is 174.9 (2)°.

Table 1: Selected Torsion Angles for this compound

Torsion AngleValue (°)
C8—C7—N1—C14.2 (3)
C2—C1—N1—C7174.9 (2)
O3—N2—C2—C148.0 (3)
O2—N2—C2—C351.5 (3)

Note: The table above is interactive. You can sort and filter the data as needed.

In the crystal structure of this compound, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the c-axis. Specifically, the amide N—H group acts as a hydrogen-bond donor to the carbonyl oxygen atom of the acetyl group of an adjacent molecule. These chains are further organized into a three-dimensional network.

Table 2: Hydrogen Bond Geometry for this compound

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1···O1i0.862.082.934 (2)172

Symmetry code: (i) x, -1+y, z Note: The table above is interactive. You can sort and filter the data as needed.

At present, there is limited published research specifically detailing extensive polymorphism or co-crystallization studies for this compound. The majority of the available crystallographic data pertains to a single crystalline form. Further investigation into these areas could reveal different crystalline arrangements with potentially altered physical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbon atoms in this compound. The chemical shifts are consistent with the proposed molecular structure.

While specific NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) data for this compound are not extensively reported in the readily available literature, these techniques would be invaluable for determining the through-space proximity of protons and thus the preferred conformation of the molecule in solution. Such studies could confirm whether the solid-state conformation, particularly the twisted nature of the nitro group, is maintained in a solution environment.

Variable temperature (VT) NMR studies can provide quantitative data on the dynamic processes within a molecule, such as the rotational barriers around single bonds. For this compound, VT-NMR would be particularly useful for investigating the rotational barrier of the nitro group and the acetamido group.

There is a known barrier to rotation around the C(aryl)—N(amido) bond. This rotation can be monitored by observing the coalescence of NMR signals at different temperatures. While specific experimental values for the rotational barrier of this compound are not widely published, such studies would provide critical insights into the conformational dynamics of the molecule in solution.

Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For this compound, solid-state NMR can provide crucial information about the local environments of the carbon, nitrogen, and hydrogen atoms within the crystal lattice.

In a typical solid-state ¹³C NMR spectrum of this compound, distinct peaks would be expected for the carbonyl carbon of the acetyl group, the methyl carbon, and the aromatic carbons. The positions of the aromatic carbon peaks would be influenced by the electron-withdrawing nitro group and the acetylamino group. Furthermore, solid-state NMR can reveal the presence of polymorphism, where different crystalline forms of the same compound would exhibit different NMR spectra due to variations in molecular packing and intermolecular interactions.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and bonding within a molecule.

Detailed Assignment of Characteristic Vibrational Modes

The FTIR spectrum of a related compound, N-(4-nitrophenyl)acetamide, shows characteristic absorption bands that can be extrapolated to this compound. jcbsc.org Key vibrational modes include:

N-H Stretching: The N-H stretching vibration of the amide group typically appears in the range of 3200-3400 cm⁻¹. For N-(4-nitrophenyl) acetamide (B32628), this is observed around 3275.52 cm⁻¹. jcbsc.org

C=O Stretching: The carbonyl (C=O) stretching of the amide group is a strong band usually found between 1630 and 1690 cm⁻¹. In N-(4-nitrophenyl) acetamide, this band is located at 1678.79 cm⁻¹. jcbsc.org

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-N Stretching: The C-N stretching vibration of the amide linkage typically occurs in the 1400-1450 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are usually observed above 3000 cm⁻¹.

Aromatic C=C Stretching: These appear in the 1450-1600 cm⁻¹ region.

CH₃ Stretching and Bending: The acetyl methyl group will exhibit symmetric and asymmetric stretching vibrations around 2870 and 2960 cm⁻¹, respectively, and bending vibrations at lower frequencies.

A comprehensive analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes, as some modes that are weak in FTIR may be strong in Raman, and vice versa.

Table 1: Characteristic Vibrational Frequencies for N-(4-nitrophenyl)acetamide and Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
AmideN-H Stretch3275.52 jcbsc.org
CarbonylC=O Stretch1678.79 jcbsc.org
NitroAsymmetric Stretch1500 - 1560
NitroSymmetric Stretch1335 - 1385
AmideC-N Stretch1400 - 1450

Analysis of Intramolecular and Intermolecular Hydrogen Bonding via Vibrational Frequencies

Hydrogen bonding plays a critical role in determining the solid-state structure of this compound. Vibrational spectroscopy is particularly sensitive to the presence and strength of hydrogen bonds.

In the solid state, the N-H group of the acetamide can act as a hydrogen bond donor, while the oxygen atoms of the acetyl and nitro groups can act as acceptors. The formation of an intramolecular hydrogen bond between the N-H group and the ortho-nitro group is highly probable. This is supported by studies on related compounds like N-(2-acetylphenyl)acetamide, where a strong intramolecular N-H···O hydrogen bond is observed. researchgate.net Such an interaction would cause a red-shift (shift to lower frequency) and broadening of the N-H stretching band in the FTIR spectrum.

Intermolecular hydrogen bonds, where the N-H group of one molecule interacts with the carbonyl or nitro oxygen of a neighboring molecule, are also likely to be present, leading to the formation of chains or more complex networks in the crystal lattice. researchgate.net The analysis of the C=O stretching frequency can also provide evidence for hydrogen bonding. A red-shift in the C=O band compared to its position in a non-hydrogen-bonding solvent would indicate its participation as a hydrogen bond acceptor.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides information about the electronic structure and excited state properties of a molecule.

Elucidation of Chromophoric Properties and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the nitrophenyl chromophore. The presence of the nitro group (a strong electron-withdrawing group) and the acetylamino group (an electron-donating group) on the benzene ring leads to significant charge-transfer character in the electronic transitions.

Typically, aromatic nitro compounds exhibit strong absorption bands in the UV region. For N-(4-nitrophenyl)acetamide, UV absorption maxima are observed, indicating the presence of π → π* and n → π* transitions. jcbsc.org The π → π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen of the nitro or carbonyl group) to an antibonding π* orbital, are typically less intense and occur at longer wavelengths.

The specific wavelengths and intensities of these transitions in this compound would be influenced by the substitution pattern on the benzene ring. The acetyl group at the para position and the nitro group at the ortho position to the acetamide group will modulate the energy levels of the molecular orbitals involved in the electronic transitions.

Photophysical Behavior and Quenching Studies

Fluorescence spectroscopy can provide insights into the de-excitation pathways of the electronically excited molecule. While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, studying their fluorescence properties can still be informative.

Quenching studies involve monitoring the decrease in fluorescence intensity upon the addition of a quencher molecule. This can provide information about the accessibility of the fluorophore and the nature of the excited state. While specific fluorescence and quenching data for this compound are not available in the provided results, such studies could be performed to investigate its excited-state reactivity and potential for use in sensor applications.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns (Beyond Basic Identification)

Advanced mass spectrometry (MS) serves as a powerful tool for the structural elucidation of this compound, extending far beyond the simple confirmation of its molecular weight. Through controlled fragmentation, primarily using Electron Ionization (EI), intricate details about the molecule's structure, bond stabilities, and the electronic influence of its functional groups can be determined. High-resolution mass spectrometry (HRMS) further refines this analysis, enabling the precise determination of elemental compositions for fragment ions and the clear observation of isotopic patterns. acs.orgacs.org

The mass spectrum of this compound is characterized by a distinct molecular ion peak (M⁺•) and a series of fragment ions that arise from predictable cleavage pathways. The energetic instability of the initial molecular ion, formed by the bombardment of electrons, leads to its decomposition into smaller, more stable charged fragments and neutral radicals or molecules. libretexts.org The fragmentation is dictated by the weakest bonds and the stability of the resulting carbocations and acylium ions. libretexts.orgmiamioh.edu

The primary fragmentation pathways for this compound are influenced by its three key structural components: the acetamido group, the acetyl group on the aromatic ring, and the nitro group.

Primary Fragmentation Pathways:

Cleavage of the Acetamido Group: Acetanilides commonly undergo two characteristic cleavages at the amide linkage. youtube.com

Loss of Ketene (B1206846): A hallmark fragmentation for acetanilides involves a rearrangement reaction that eliminates a neutral ketene molecule (CH₂=C=O, 42 Da). This produces a prominent ion corresponding to the remaining aniline (B41778) derivative. For this compound, this pathway yields an ion at m/z 180, which corresponds to the molecular ion of 4-acetyl-2-nitroaniline.

α-Cleavage: The bond between the carbonyl carbon and the nitrogen can break, leading to the formation of a stable acylium ion (CH₃CO⁺) at m/z 43. This is often a base peak in the spectrum of acetylated compounds. The corresponding fragment, [M-43]⁺, would appear at m/z 179.

Fragmentation of the Nitro Group: Nitroaromatic compounds exhibit characteristic losses related to the nitro functionality. strath.ac.uknih.gov

Loss of Nitrogen Monoxide (NO): Elimination of a neutral NO radical (30 Da) can occur, leading to an ion at [M-30]⁺.

Loss of Nitrogen Dioxide (NO₂): A more significant fragmentation is often the cleavage of the C-N bond to release a nitrogen dioxide radical (NO₂•, 46 Da), resulting in a fragment ion at [M-46]⁺.

Cleavage of the Ring Acetyl Group: The acetyl group attached directly to the phenyl ring can also fragment.

Loss of Methyl Radical: Cleavage of the bond between the acetyl carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da), producing an ion at [M-15]⁺. This ion is a benzoyl-type cation, which can be stabilized by the ring.

Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting acylium ion can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da) to form a phenyl-type cation.

These primary cleavages can be followed by sequential fragmentation events, leading to a complex but interpretable mass spectrum. For instance, the ion at m/z 180 (from the loss of ketene) can undergo further fragmentation, such as the loss of the NO₂ group. A research study on the closely related isomer, N-(4-nitrophenyl)acetamide, confirmed a molecular ion peak and characteristic fragments resulting from the loss of the acetyl group and subsequent cleavages of the nitro-substituted ring. researchgate.net

The detailed fragmentation data is summarized in the tables below.

Detailed Fragmentation Data

This interactive table outlines the major fragment ions observed in the mass spectrum of this compound.

Major Fragment Ions

m/z ValueProposed Ion StructureNeutral LossFormula of Lost NeutralMass of Lost Neutral (Da)
222[C₁₀H₁₀N₂O₄]⁺•--0
207[M - CH₃]⁺Methyl RadicalCH₃•15
180[M - C₂H₂O]⁺•KeteneC₂H₂O42
179[M - C₂H₃O]⁺Acetyl RadicalC₂H₃O•43
176[M - NO₂]⁺Nitrogen DioxideNO₂•46
134[M - C₂H₂O - NO₂]⁺Ketene + Nitrogen DioxideC₂H₂O + NO₂•88
43[CH₃CO]⁺C₈H₇N₂O₃•-179

Proposed Structures of Major Fragment Ions

This table visualizes the likely structures of the key fragments generated during mass spectrometry analysis.

Structures of Key Ions

m/z ValueProposed StructureDescription
222Molecular IonMolecular Ion (M⁺•)
180Fragment m/z 180Ion resulting from the loss of ketene.
179Fragment m/z 179Ion resulting from the loss of the acetamido's acetyl radical.
176Fragment m/z 176Ion resulting from the loss of the nitro group.
43Fragment m/z 43Acylium ion, often the base peak.

Isotopic Patterns:

High-resolution mass spectrometry (HRMS) allows for the observation of isotopic peaks, such as the (M+1)⁺• and (M+2)⁺• peaks, which arise from the natural abundance of heavy isotopes like ¹³C, ¹⁵N, and ¹⁸O. libretexts.org For this compound (C₁₀H₁₀N₂O₄), the theoretical intensity of the M+1 peak is approximately 11.6% of the molecular ion peak, primarily due to the presence of ten carbon atoms. HRMS can distinguish the exact mass of these isotopic ions from other potential isobaric interferences, confirming the elemental composition of the parent molecule and its fragments with high confidence. researchgate.net This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Computational and Theoretical Chemistry Studies of N 4 Acetyl 2 Nitrophenyl Acetamide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules.

Density Functional Theory (DFT) for Geometry Optimization, Energy, and Conformation

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also yields the molecule's electronic energy. By exploring different spatial arrangements of the acetyl and nitro groups relative to the phenyl ring, DFT calculations could identify the most energetically favorable conformations of N-(4-acetyl-2-nitrophenyl)acetamide. This information is crucial as the conformation of a molecule often dictates its physical properties and biological activity.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

A powerful application of quantum chemistry is the prediction of spectroscopic data. By calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions, a theoretical spectrum can be generated. Comparing these predicted spectra with experimentally obtained data serves as a rigorous validation of the computed molecular structure. For this compound, this would allow for the unambiguous assignment of experimental signals and a deeper understanding of its structural features.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic processes. An analysis of these frontier molecular orbitals for this compound would reveal the regions of the molecule most likely to donate or accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. Furthermore, understanding the charge transfer characteristics within the molecule, for instance, from the phenyl ring to the nitro group, is essential for predicting its electronic behavior.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study its behavior over time in a more realistic, explicitly solvated environment. An MD simulation of this compound would reveal its conformational flexibility, showing how the different parts of the molecule move and rotate in solution. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of this compound analogs with known biological activities were available, a QSAR study could be performed. This would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and using statistical methods to find the best correlation with activity. Such a model would be invaluable for designing new, more potent compounds and for predicting the activity of untested molecules. Cheminformatics tools would be essential for managing the chemical data, calculating descriptors, and building the QSAR models.

Mechanistic Elucidation of Chemical Reactions via Computational Pathways

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

For instance, the nitration of acetanilide (B955) to form nitroacetanilide isomers is a classic electrophilic aromatic substitution reaction. researchgate.net A computational study on the formation of this compound via nitration of N-(4-acetylphenyl)acetamide would involve calculating the energy profile for the attack of the nitronium ion (NO₂⁺) at the ortho position to the acetamido group. The mechanism would proceed through a high-energy intermediate known as a sigma complex or Wheland intermediate, where the aromaticity of the ring is temporarily disrupted. mdpi.com Similarly, computational methods can explore other potential reactions, such as the reduction of the nitro group or nucleophilic substitution on the aromatic ring. orientjchem.orgmdpi.com

1 Transition State Analysis and Reaction Energetics

A critical aspect of elucidating reaction mechanisms is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Transition state analysis provides crucial information about the activation energy (Ea) of a reaction, which determines its rate.

For a hypothetical reaction, such as the nucleophilic aromatic substitution on this compound, DFT calculations can be used to locate the geometry of the transition state. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy.

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

Reaction StepΔH (kcal/mol) (Illustrative)ΔG (kcal/mol) (Illustrative)Activation Energy (Ea) (kcal/mol) (Illustrative)
Formation of Intermediate5.07.215.8
Formation of Product-20.3-18.58.1

Note: These values are purely illustrative and would be determined through specific quantum chemical calculations for a defined reaction.

2 Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of chemical bonds and lone pairs. wikipedia.orgjussieu.fr An ELF analysis of this compound would reveal distinct regions of high electron localization corresponding to the covalent bonds (C-C, C-H, C-N, N-O, C=O) and the lone pairs on the oxygen and nitrogen atoms. The topology of the ELF basins can be used to characterize the nature of the chemical bonding. canterbury.ac.uk For example, the C-N bond of the acetamido group and the C-N bond of the nitro group would exhibit different ELF profiles, reflecting their different electronic environments.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the calculated wave function into localized orbitals that correspond to the Lewis structure representation (bonds and lone pairs). researcher.liferesearchgate.net For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. This delocalization, known as hyperconjugation, stabilizes the molecule. The analysis would show significant delocalization from the nitrogen lone pair of the acetamido group into the π* orbitals of the phenyl ring, explaining its activating effect. Conversely, the strong electron-withdrawing nature of the nitro and acetyl groups would be evident from the high polarization of the C-N and C-C bonds, respectively.

Table 3: Illustrative NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative)
LP (1) Nπ* (C-C)ring25.5
π (C-C)ringπ* (C=O)acetyl5.2
π (C-C)ringπ* (N=O)nitro7.8
LP (1) Onitroσ* (C-N)nitro12.1

Note: E(2) is the second-order perturbation theory energy of interaction between the donor and acceptor orbitals. Higher E(2) values indicate stronger interactions. These values are illustrative.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.govnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, the Hirshfeld surface provides a graphical representation of the molecular shape in the crystalline environment. Mapping properties like dnorm (normalized contact distance) onto this surface highlights regions of close intermolecular contacts.

For this compound, the Hirshfeld surface would be characterized by distinct red spots on the dnorm map, indicating close contacts shorter than the van der Waals radii. These would primarily correspond to hydrogen bonds. The most significant of these would likely be N-H···O hydrogen bonds involving the amide hydrogen and the oxygen atoms of the nitro or acetyl groups of neighboring molecules. nih.gov Weaker C-H···O interactions are also expected to be present.

The 2D fingerprint plot is a summary of the Hirshfeld surface, plotting the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. This plot provides a quantitative breakdown of the types of intermolecular contacts. For this compound, the fingerprint plot would be dominated by contributions from O···H/H···O, H···H, C···H/H···C, and N···H/H···N contacts. The sharp spikes in the O···H/H···O region would be indicative of strong hydrogen bonding. nih.gov

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Illustrative)

Contact TypePercentage Contribution (Illustrative)
O···H/H···O40%
H···H35%
C···H/H···C15%
N···H/H···N5%
Other5%

Note: These percentages are illustrative and would be derived from the analysis of the crystal structure.

Mechanistic Investigations of Chemical Reactions Involving N 4 Acetyl 2 Nitrophenyl Acetamide

Detailed Mechanisms of Nitro Group Reduction

The reduction of the nitro group is a pivotal transformation of N-(4-Acetyl-2-nitrophenyl)acetamide, leading to the corresponding amine, a valuable building block in organic synthesis. The mechanism of this reduction can proceed through different pathways depending on the reagents and conditions employed. Generally, the reduction of nitroarenes is believed to follow one of two main routes: a direct hydrogenation pathway or a condensation pathway. rsc.org

The direct pathway involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. rsc.org The condensation pathway , on the other hand, involves the reaction between the intermediate nitroso and hydroxylamine species to form an azoxy compound, which is then further reduced to azo, hydrazo, and finally the aniline (B41778) derivatives. rsc.org The prevalence of one pathway over the other is highly dependent on the specific catalyst and reaction conditions. rsc.org For many catalytic systems, the direct route is favored, with rapid successive reduction steps that prevent the accumulation of intermediates. rsc.org

The reduction of nitroarenes is a significant functional group transformation in organic chemistry, with applications in the synthesis of polymers, dyes, pharmaceuticals, and more. acs.org The choice of reducing agent and catalyst is critical and can be broadly categorized into reducing metal reductions, catalytic hydrogenation/transfer hydrogenation, and hydride transfer methods. acs.org

Both homogeneous and heterogeneous catalysts are employed for the reduction of nitroarenes.

Heterogeneous Catalysis: This is the most common approach for nitro group reduction. acs.org Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are widely used with hydrogen gas (H₂). commonorganicchemistry.commasterorganicchemistry.com The mechanism on a heterogeneous catalyst surface generally involves the following steps:

Adsorption of the nitroarene and the reducing agent (e.g., H₂) onto the catalyst surface. stackexchange.com

Activation of the adsorbed species. For instance, H₂ dissociates into active hydrogen atoms on the metal surface. stackexchange.comrsc.org

Stepwise transfer of hydrogen atoms to the nitro group, leading to the formation of nitroso, hydroxylamine, and finally the amino group. stackexchange.com

Desorption of the final amine product from the catalyst surface.

The efficiency of these catalysts can be influenced by the presence of various substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reduction rate compared to electron-donating groups. rsc.org

Homogeneous Catalysis: While less common, homogeneous catalysts, such as certain transition metal complexes, can also effect nitro group reduction. These reactions often involve transfer hydrogenation, where a molecule other than H₂ (e.g., hydrazine (B178648), ammonium (B1175870) formate) serves as the hydrogen source. The mechanism in these cases involves the formation of an active metal-hydride species which then transfers hydride to the nitro group. Some iron and vanadium salts in solution have been used to promote the disproportionation of the hydroxylamine intermediate. rsc.org

A variety of reagents and catalysts have been investigated for the reduction of nitroarenes, with palladium-catalyzed hydrogenation and iron-promoted reductions being particularly prevalent. acs.org

Table 1: Common Catalytic Systems for Nitro Group Reduction

Catalyst System Reducing Agent Type Key Features
Pd/C H₂ Heterogeneous Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com
Raney Nickel H₂ Heterogeneous Effective, often used when dehalogenation is a concern. commonorganicchemistry.com
Fe/Acid - Heterogeneous Mild conditions, can be selective in the presence of other reducible groups. commonorganicchemistry.com
Sn/HCl - Heterogeneous Involves reductive electron transfer as tin is oxidized. stackexchange.com
Zn/Acid - Heterogeneous Mild conditions, similar to Fe/Acid. commonorganicchemistry.com
Na₂S - Homogeneous Useful when hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com
LiAlH₄ - Homogeneous Reduces aliphatic nitro groups to amines, but can form azo compounds with aromatic nitro compounds. commonorganicchemistry.com

Electrochemical methods offer a green and sustainable alternative for the reduction of nitroarenes. nih.gov The mechanism of electrochemical reduction typically involves the transfer of electrons from the cathode to the nitro compound. The reaction pathway is highly dependent on the electrode material, pH of the electrolyte, and the applied potential. nih.gov

Based on studies of nitrobenzene, the electrochemical reduction is proposed to proceed through the following steps:

Initial electron transfer: The nitro group accepts an electron to form a radical anion.

Intermediate formation: Phenylhydroxylamine is often a key intermediate in this process. nih.gov At certain potentials and pH values, this intermediate can be the final product, or it can be further reduced to the aniline.

The use of modified electrodes, such as those with carbon nanotubes, can significantly enhance the catalytic activity and selectivity of the reduction process, favoring the formation of the amine. nih.gov

Mechanistic Aspects of Acetyl Group Transformations

The acetyl group in this compound is an electron-withdrawing group that influences the reactivity of the aromatic ring. Transformations involving this group are less common than nitro group reduction but are mechanistically significant.

One potential transformation is the oxidation of the acetyl group , for instance, through a Baeyer-Villiger oxidation. This reaction would convert the acetyl group into an acetate (B1210297) ester. The mechanism involves the nucleophilic attack of a peroxy acid on the carbonyl carbon of the acetyl group, followed by the migration of the aryl group to the adjacent oxygen atom, leading to the formation of the ester.

Another possible reaction is the reduction of the acetyl group to an ethyl group (a Wolff-Kishner or Clemmensen reduction) or to a secondary alcohol (using a reducing agent like sodium borohydride). The choice of reagent would determine the product. For instance, chemoselective reduction of a nitroacetophenone can be achieved where the nitro group is reduced without affecting the carbonyl group, or vice versa, depending on the reaction conditions. scispace.com

Hydrolysis and Transamidation Mechanisms of the Acetamide (B32628) Linkage

The acetamide linkage in this compound can undergo hydrolysis or transamidation under appropriate conditions.

Hydrolysis: The hydrolysis of the amide bond can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid and an ammonium ion.

Base-promoted hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com The breakdown of this intermediate involves the expulsion of the amide anion (a poor leaving group), which is then protonated by the newly formed carboxylic acid (or water) to give the amine and a carboxylate salt. youtube.com

Transamidation: This reaction involves the conversion of one amide into another by reaction with an amine. wikipedia.org Amides are generally unreactive, so this transformation often requires a catalyst. wikipedia.orgnih.gov The mechanism can vary depending on the catalyst used. For instance, with some metal catalysts, the reaction may proceed through the coordination of the amide to the metal center, followed by nucleophilic attack of the incoming amine. nih.gov Lewis acid catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack. rsc.org Metal-free transamidation reactions have also been developed. researchgate.net

Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of the transformations of this compound are crucial for understanding reaction rates and equilibria.

Kinetics: The rate of nitro group reduction is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing acetyl group is expected to increase the rate of reduction of the nitro group compared to unsubstituted nitrobenzene. rsc.org Kinetic studies of nitroarene reduction often show that the reaction follows a pseudo-first-order rate law with respect to the nitro compound, especially when the reducing agent is in large excess.

The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituents. For the reduction of substituted nitroarenes, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the transition state. rsc.org

Thermodynamics: The reduction of a nitro group to an amine is a thermodynamically favorable process, with a large negative Gibbs free energy change. This is due to the formation of stable products like water and the amine. The hydrolysis of the amide bond is also generally thermodynamically favorable, especially under acidic or basic conditions where the products are stabilized as salts. Transamidation reactions, however, often have equilibrium constants close to one, meaning the reaction is reversible and may require driving the equilibrium towards the desired product, for example, by using a large excess of one reactant. ucla.edu

Catalysis in Reactions Involving this compound and its Derivatives

Catalysis plays a central role in the chemical transformations of this compound and its derivatives.

Nitro Group Reduction: As discussed, a wide range of heterogeneous and homogeneous catalysts are effective for this transformation. The choice of catalyst can influence the selectivity of the reduction, for example, reducing the nitro group without affecting the acetyl group. scispace.com

Amide Bond Formation/Cleavage: Lewis acids are common catalysts for the formation of amides (and by extension, transamidation) by activating the carboxylic acid or amide starting material. rsc.org Enzymes, such as lipases, can also be used as catalysts for the stereoselective hydrolysis or formation of amide bonds under mild conditions.

Cross-Coupling Reactions: The amine derivative obtained from the reduction of this compound can be further functionalized using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to form more complex molecules. acs.orgacs.org

The development of new catalytic systems continues to be an active area of research, with a focus on improving efficiency, selectivity, and sustainability.

Exploration of Biological Interactions at the Molecular Level in Vitro and Mechanistic Focus

Molecular Recognition and Binding Studies with Specific Biological Macromolecules

There are no available studies in the scientific literature detailing the molecular recognition and binding properties of n-(4-Acetyl-2-nitrophenyl)acetamide with any specific biological macromolecules.

Enzyme Inhibition Mechanism and Kinetics In Vitro (e.g., Penicillin-binding protein)

No data has been published on the in vitro enzyme inhibition activity of this compound. Consequently, there is no information regarding its mechanism of action or kinetic parameters against any enzymes, including penicillin-binding proteins.

Receptor Binding Assays and Ligand-Target Interactions In Vitro

Information from in vitro receptor binding assays for this compound is not available. Studies detailing its interactions with specific biological receptors have not been documented.

Protein-Ligand Interaction Dynamics via Spectroscopic Methods (e.g., ITC, SPR, Fluorescence Spectroscopy)

There are no published studies that have utilized spectroscopic methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Spectroscopy to investigate the interaction dynamics between this compound and proteins.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Due to the absence of binding affinity data, no structure-activity relationship (SAR) studies have been conducted for this compound focusing on the correlation between its chemical structure and molecular binding affinity.

Mechanistic Insights into Cellular Pathway Modulation

Research providing mechanistic insights into how this compound may modulate cellular pathways, based on cell-based assays, has not been reported in the available scientific literature.

Role as Molecular Probes for Biochemical Pathways

There is no evidence to suggest that this compound has been developed or utilized as a molecular probe for the investigation of biochemical pathways.

Target Identification Studies in Cell Lines

Currently, there is a notable lack of specific studies in the published scientific literature that have identified the direct molecular targets of This compound within human or animal cell lines. Research efforts have often focused on the synthesis of this compound and its derivatives. For instance, the synthesis of related compounds like N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide has been detailed, but investigations into their specific cellular protein interactions are not provided chemicalbook.com.

While direct target identification for This compound is not available, studies on structurally analogous compounds can sometimes offer clues. For example, research on other acetamide (B32628) derivatives has explored their potential as inhibitors of various enzymes. However, without direct experimental evidence, any potential targets for This compound remain speculative.

Investigation of Antimicrobial Mechanisms at the Cellular Level

The antimicrobial properties of nitroaromatic compounds and acetamide derivatives have been a subject of interest in medicinal chemistry. However, specific studies detailing the cellular mechanisms of antimicrobial action for This compound are limited.

One Korean study describes the synthesis of 4-Acetyl-2-nitroacetanilide (an alternative name for This compound ) as a precursor for phenazine (B1670421) derivatives that exhibit antimicrobial activity koreascience.kr. This suggests that the core structure of This compound may contribute to the biological activity of the final phenazine compounds. However, the study does not provide data on the antimicrobial mechanism of This compound itself koreascience.kr. The investigation of phenazine derivatives suggests that their mode of action is likely tied to their ability to intercalate with DNA or generate reactive oxygen species, but this is a property of the final product, not the intermediate.

Further research is necessary to elucidate whether This compound possesses intrinsic antimicrobial properties and, if so, to determine its mechanism of action at the cellular level. Such studies would typically involve assays to assess effects on bacterial or fungal cell wall integrity, membrane potential, DNA replication, protein synthesis, and other essential cellular processes.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific chemical compound This compound that adheres to the requested outline.

Specifically, no dedicated studies were found concerning its:

Utilization as a synthetic precursor for complex organic molecules.

Role and properties in materials science, including self-assembly, crystal engineering, or the development of functional materials.

Applications in analytical chemistry, such as in chromatography or as a spectroscopic reagent.

Therefore, constructing a scientifically accurate and authoritative article that addresses the specific subsections of the provided outline is not possible at this time. Further research and publication on this compound are needed before a comprehensive review of its non-clinical applications can be compiled.

Potential Advanced Applications and Future Research Directions in N 4 Acetyl 2 Nitrophenyl Acetamide Chemistry Non Clinical

Integration of N-(4-Acetyl-2-nitrophenyl)acetamide in Flow Chemistry and Microreactor Systems

The synthesis of this compound, which involves nitration, is a prime candidate for the application of flow chemistry and microreactor technologies. These advanced manufacturing methods offer significant advantages over traditional batch processing, particularly for reactions that are highly exothermic and potentially hazardous, such as nitration. vapourtec.comewadirect.comcontractpharma.com

Flow chemistry involves the continuous pumping of reagents through a network of tubes or channels, where the reaction takes place. numberanalytics.com Microreactors, which are a key component of many flow chemistry setups, are small-scale reactors with channel dimensions in the sub-millimeter range. numberanalytics.comresearchgate.net This miniaturization provides a very high surface-area-to-volume ratio, leading to exceptionally efficient heat and mass transfer. numberanalytics.commicroflutech.com

Key Advantages of Flow Chemistry for this compound Synthesis:

Enhanced Safety: Nitration reactions are notoriously exothermic and can lead to thermal runaways and the formation of explosive mixtures in batch reactors. vapourtec.comcontractpharma.com The small reaction volumes within a microreactor significantly mitigate these risks by allowing for rapid and precise temperature control, preventing the buildup of large quantities of hazardous materials. ewadirect.commicroflutech.com

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow system can lead to higher yields and better selectivity of the desired product. ewadirect.comnumberanalytics.com This is particularly important in the synthesis of this compound to minimize the formation of unwanted isomers or over-nitrated byproducts.

Rapid Process Optimization: Flow chemistry allows for the rapid screening of a wide range of reaction conditions, significantly accelerating process development and optimization compared to time-consuming batch experiments. vapourtec.com

Scalability: Scaling up production in a flow system can often be achieved by simply running the system for a longer period or by "numbering-up" – running multiple reactors in parallel. ewadirect.com This provides a more straightforward and often safer scale-up path compared to increasing the size of batch reactors. contractpharma.com

Automation and Reproducibility: Continuous flow processes are well-suited for automation, leading to improved reproducibility and consistency from run to run. ewadirect.com

The nitration of aromatic compounds, a key step in the synthesis of this compound, has been successfully demonstrated in flow reactors. For instance, the use of a mixture of nitric acid and sulfuric acid, a common nitrating agent, can be managed much more safely in a continuous flow setup. vapourtec.commicroflutech.com The ability to precisely control the mixing and residence time of the reactants ensures a more controlled reaction, leading to a higher quality product. vapourtec.com

While specific studies on the integration of this compound synthesis into flow systems are not yet widely published, the well-established benefits of this technology for similar nitration processes strongly suggest its potential for a safer, more efficient, and scalable production of this compound. The adoption of flow chemistry for the synthesis of this compound would represent a significant advancement in its manufacturing process.

Emerging Research Trends and Novel Research Avenues for this compound and its Analogs.

While direct research on this compound is somewhat limited, emerging trends in the study of its analogs, particularly hydroxylated and alkoxylated derivatives, point towards several promising avenues for future investigation. These areas of research are primarily non-clinical and focus on fundamental chemical and analytical applications.

One significant area of interest lies in the synthesis and characterization of analogs of this compound as potential metabolites or derivatives of widely used pharmaceutical compounds. For example, research into N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-nitrophenyl)acetamide has been driven by an interest in understanding the biotransformation and potential toxicology of compounds like acetaminophen (B1664979) (paracetamol). nih.govnih.gov The synthesis of these analogs provides crucial reference standards for analytical studies aimed at identifying and quantifying metabolites in biological systems.

Novel Research Avenues:

Development of Analytical Standards: this compound and its derivatives could serve as valuable analytical standards for the detection and quantification of related compounds in various matrices. This is particularly relevant for quality control in the pharmaceutical industry and for metabolic studies.

Probing Structure-Property Relationships: The systematic synthesis of a library of this compound analogs with varied substituents on the phenyl ring would allow for a detailed investigation of structure-property relationships. For instance, studying how different functional groups influence the compound's polarity, reactivity, and spectral properties could provide valuable insights for the design of new molecules with specific characteristics. Research on N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-nitrophenyl)acetamide has already shown that small structural changes can significantly affect properties like molecular planarity and hydrogen bonding patterns. nih.govnih.gov

Intermediate in Organic Synthesis: The chemical structure of this compound, with its multiple functional groups, makes it a potentially versatile intermediate for the synthesis of more complex molecules. researchgate.net Future research could explore its use as a building block for the creation of novel heterocyclic compounds, dyes, or other specialty chemicals. The nitro group can be reduced to an amine, and the acetyl group can undergo various transformations, opening up a wide range of synthetic possibilities. jcbsc.org

Exploration in Materials Science: The photophysical and electronic properties of nitroaromatic compounds are of interest in materials science. Investigating the potential of this compound and its analogs in applications such as nonlinear optics or as components in charge-transfer complexes could be a fruitful area of research.

The table below summarizes some of the key analogs of this compound and their potential research applications.

Compound Name Potential Research Application
N-(4-Hydroxy-2-nitrophenyl)acetamideAnalytical standard for metabolic studies of acetaminophen. nih.gov
N-(4-Methoxy-2-nitrophenyl)acetamideInvestigation of structure-property relationships in acetanilide (B955) derivatives. nih.gov
N-(4-Formyl-2-nitrophenyl)acetamideIntermediate for the synthesis of novel organic compounds. chemicalbook.com
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamideBuilding block for click chemistry and synthesis of triazole-containing compounds. sigmaaldrich.com
N-(4-Ethoxy-2-nitrophenyl)acetamideStudy of the influence of alkoxy substituents on chemical properties. nist.gov

Q & A

Basic: What are standard synthetic routes for preparing N-(4-Acetyl-2-nitrophenyl)acetamide, and how do reaction conditions influence yield?

Answer:
Nitro-substituted acetamides are typically synthesized via acetylation of aromatic amines. For analogs like N-(4-Hydroxy-2-nitrophenyl)acetamide, controlled pH (5.5–6.5) during precipitation ensures product stability and purity . For chloro derivatives, refluxing with acetic anhydride followed by ice quenching is common, yielding intermediates that require recrystallization from ethanol or methanol . Key variables include:

  • Temperature : Prolonged reflux (>30 minutes) may degrade nitro groups.
  • Solvent polarity : Methanol/water mixtures optimize recrystallization efficiency .
  • Protecting groups : Acetylation must avoid side reactions with nitro or acetyl substituents.

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of nitro-substituted acetamides?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. For N-(4-Hydroxy-2-nitrophenyl)acetamide, monoclinic C2/c symmetry with cell dimensions a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å reveals planarity deviations in nitro groups (torsion angles: O–N–C–C = -16.7° to 160.9°) . Advanced refinement protocols (e.g., SHELXL) model hydrogen bonding (e.g., C–H⋯O interactions) that stabilize crystal packing . Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–N bonds ±0.02 Å) highlight steric effects from acetyl/nitro substituents .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : 1H^1H NMR identifies acetyl protons (~2.1 ppm) and aromatic protons (6.8–8.2 ppm). Nitro groups deshield adjacent protons, shifting signals downfield .
  • IR : Strong C=O stretches (~1680 cm1^{-1}) and NO2_2 asymmetric stretches (~1520 cm1^{-1}) confirm functional groups .
  • MS : Molecular ion peaks (e.g., m/z 224.21 for C10_{10}H12_{12}N2_2O4_4) validate purity .

Advanced: How do substituent electronic effects (e.g., acetyl vs. methoxy) influence the reactivity of nitroacetamides in nucleophilic substitution?

Answer:
Electron-withdrawing groups (acetyl, nitro) deactivate the aromatic ring, reducing electrophilicity at the para position. For N-(4-Methoxy-2-nitrophenyl)acetamide, methoxy’s +M effect increases electron density, enhancing susceptibility to nucleophilic attack compared to acetyl-substituted analogs . Kinetic studies using Hammett plots (σ+^+ parameters) quantify these effects, with acetyl groups (σ = +0.50) favoring SNAr mechanisms only under strong basic conditions (e.g., NaOH/EtOH) .

Basic: What purification strategies are effective for nitroacetamides with low solubility?

Answer:

  • Gradient recrystallization : Sequential use of ethanol (high solubility) and water (low solubility) removes unreacted amines .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves nitro/acetyl isomers .
  • pH-controlled extraction : Acidic washes (pH <5) eliminate basic impurities without hydrolyzing acetamide .

Advanced: How can conflicting data on nitro group orientation in X-ray vs. computational models be reconciled?

Answer:
Discrepancies arise from crystal packing forces (e.g., C–H⋯O interactions) that distort gas-phase-optimized geometries. For N-(4-Chloro-2-nitrophenyl)acetamide, SC-XRD shows nitro groups twisted 16.7° from the ring plane, whereas DFT predicts coplanarity. Hybrid QM/MM simulations incorporating solvent effects (e.g., methanol) improve agreement (<5° deviation) .

Basic: What safety protocols are critical when handling nitro-substituted acetamides?

Answer:

  • Ventilation : Nitro compounds may release NOx_x fumes under heat .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure (LD50_{50} data for analogs: ~500 mg/kg in rats) .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Advanced: What strategies mitigate competing side reactions (e.g., over-acetylation) during synthesis?

Answer:

  • Stoichiometry control : Limit acetic anhydride to 1.1 equivalents to prevent diacetylation .
  • Temperature modulation : Reactions at 0–5°C slow acetylation kinetics, favoring mono-substitution .
  • In situ monitoring : TLC (Rf_f = 0.4 in EtOAc/hexane) tracks intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.